molecular formula C4H4ClN3O2 B1419050 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 34879-29-3

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B1419050
CAS No.: 34879-29-3
M. Wt: 161.55 g/mol
InChI Key: VCIBOISGTFEYJI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide (CAS 34879-29-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a carboxamide group at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The chloromethyl group enhances electrophilicity, enabling alkylation reactions, while the carboxamide group facilitates hydrogen bonding, improving target binding in bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine . Another approach includes the cycloaddition of nitrile oxides to propargyl halides or alcohols, followed by dehydrochlorination .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions . Additionally, the recovery and recycling of reagents like 2,3-dichloro-1-propene can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. Several studies have highlighted its potential in inhibiting cancer cell proliferation across various types of tumors:

  • Mechanism of Action : The compound interacts with specific molecular targets, leading to apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can induce apoptosis through the activation of caspase-3/7 and by causing cell cycle arrest at the G1 phase in cancer cell lines such as MCF-7 and HCT-116 .
  • Case Studies :
    • A study reported that a derivative exhibited IC50 values of 0.48 µM against MCF-7 and 0.19 µM against HCT-116, indicating potent cytotoxicity .
    • Another research indicated that compounds derived from 5-(Chloromethyl)-1,2,4-oxadiazole showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.1 to 2.6 µM .

Antiviral Properties

Recent investigations have explored the antiviral potential of this compound. Although some derivatives did not show significant activity against SARS-CoV-2, others displayed notable cytotoxic effects against fibrosarcoma and lung carcinoma cell lines .

Nematicidal Activity

5-(Chloromethyl)-1,2,4-oxadiazole derivatives have been identified as potential nematicides:

  • Effectiveness : One derivative demonstrated exceptional nematocidal activity against Bursaphelenchus xylophilus, with an LC50 value significantly lower than that of standard treatments like avermectin .
  • Mechanism : The mode of action involves the inhibition of acetylcholine receptors in nematodes, disrupting their neuromuscular function and leading to mortality .

Material Science Applications

The unique chemical structure of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide allows it to be utilized in the development of advanced materials:

  • Thermal Stability : Its incorporation into polymer matrices enhances thermal stability and resistance to degradation under various environmental conditions.
  • Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis for creating diverse chemical libraries aimed at drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly modular, with substitutions at positions 3 and 5 significantly altering properties. Below is a comparative analysis:

Table 1: Key Structural Features and Substituent Effects

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Applications
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl Chloromethyl High yield (80%), used in alkylation studies
5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole Isopropyl Chloromethyl Lipophilic; potential agrochemical applications
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide Carboxamide Hydroxymethyl Less reactive than chloromethyl; improved solubility
5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide N-Methyl carboxamide Chloromethyl Reduced hydrogen bonding capacity; MW: 175.57
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl Chloromethyl Electron-withdrawing group enhances stability

Key Observations :

  • Aryl vs. Carboxamide at Position 3 : Aryl groups (e.g., phenyl in 6a) increase steric bulk and lipophilicity, favoring membrane penetration. In contrast, carboxamide enhances polarity and hydrogen bonding, critical for target engagement in drug design .
  • Chloromethyl vs. Hydroxymethyl at Position 5 : Chloromethyl groups are more electrophilic, enabling nucleophilic substitution (e.g., in prodrug activation), whereas hydroxymethyl derivatives are less reactive but more water-soluble .

Key Observations :

  • Aryl-substituted derivatives (e.g., 6a) achieve higher yields (70–80%) via cyclization .

Table 3: Property Comparison

Compound Molecular Weight LogP (Predicted) Bioactivity Notes
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide 175.57 (N-methyl derivative) ~1.2 Potential alkylating agent; prodrug candidate
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 196.59 ~0.8 Enhanced nitrogen content for kinase inhibition
5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide 477.96 ~3.5 Designed for selective enzyme inhibition

Key Observations :

  • Chloromethyl Derivatives : Exhibit moderate lipophilicity (LogP ~1.2–1.5), suitable for balancing solubility and bioavailability .
  • Bulkier Substituents : Compounds like the tert-butyl derivative in show higher LogP (~3.5), favoring CNS penetration but risking solubility issues.

Biological Activity

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. The oxadiazole ring structure is known for its unique bioisosteric properties, which contribute to its potential as a drug scaffold. This article reviews various studies focusing on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for this compound is C₅H₄ClN₃O₂. The synthesis typically involves reactions that introduce the chloromethyl group at the 5-position of the oxadiazole ring, followed by carboxamide formation at the 3-position. Various synthetic routes have been explored to optimize yield and purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown potent antifungal activity against various pathogens such as Sclerotinia sclerotiorum with EC₅₀ values significantly lower than conventional antifungals like quinoxyfen .

Anticancer Properties

Research indicates that oxadiazole derivatives possess anticancer activity against a range of cancer cell lines. For example, modifications to the oxadiazole structure have resulted in compounds with improved selectivity and potency against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most active derivatives showed IC₅₀ values in the low micromolar range .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been observed to inhibit key enzymes involved in cellular processes such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammation and cancer progression . Additionally, it may interact with various molecular targets leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Fungal Inhibition : A study reported that a derivative of 5-(Chloromethyl)-1,2,4-oxadiazole demonstrated an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming standard treatments .
  • Cancer Cell Viability : In vitro assays showed that compounds derived from 5-(Chloromethyl)-1,2,4-oxadiazole significantly reduced cell viability in multiple cancer cell lines. For instance, a derivative exhibited an IC₅₀ value of 2.76 µM against ovarian cancer cells .

Data Summary

Activity TypeTarget Organism/Cell LineEC₅₀/IC₅₀ ValueReference
AntifungalSclerotinia sclerotiorum6.67 mg/L
AnticancerA549 (Lung Cancer)9.27 µM
AnticancerMCF-7 (Breast Cancer)2.76 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide?

A typical synthesis involves coupling reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF). For example, carboxamide derivatives of oxadiazoles are synthesized by reacting chloromethyl-oxadiazole intermediates with amines or other nucleophiles under mild conditions. Purification often employs column chromatography or recrystallization, with yields ranging from 60% to 80% depending on substituent reactivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • 1H-NMR^1 \text{H-NMR}: Resolves chloromethyl protons (δ ~4.5–5.0 ppm) and carboxamide NH signals (δ ~8.0–12.0 ppm).
  • IR Spectroscopy: Identifies carboxamide C=O stretches (~1650–1680 cm1^{-1}) and oxadiazole ring vibrations (~1500–1550 cm1^{-1}).
  • Mass Spectrometry (ESI): Molecular ion peaks ([M+H]+^+) confirm molecular weight (e.g., m/z 186.52 for C4_4H2_2ClF3_3N2_2O derivatives) .

Q. What are the solubility and stability considerations for experimental handling?

  • Solubility: Moderately soluble in DMF, DMSO, and chloroform; poorly soluble in water. Polar aprotic solvents are preferred for reactions .
  • Stability: Sensitive to moisture and light. Store under inert gas (N2_2/Ar) at −20°C. Decomposition risks increase above 40°C .

Advanced Research Questions

Q. How can regioselective functionalization of the oxadiazole ring be optimized?

Regioselectivity depends on steric and electronic factors. For example:

  • Electron-Withdrawing Groups (EWGs): Chloromethyl substituents direct nucleophilic attacks to the C5 position due to inductive effects.
  • Steric Hindrance: Bulky substituents at C3 (e.g., trifluoromethyl) reduce reactivity at adjacent positions. Computational modeling (DFT) predicts charge distribution to guide synthetic design .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction conditions.
  • InChI/SMILES Data: PubChem-derived descriptors (e.g., InChI=1S/C4H2ClF3N2O) enable cheminformatics analysis .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions or substituent variations. For example:

  • Bioactivity Variability: A 4-chlorophenyl substituent may enhance cytotoxicity compared to methoxy derivatives due to lipophilicity differences.
  • Experimental Controls: Use standardized cell lines (e.g., HEK293, HeLa) and replicate assays with positive/negative controls .

Properties

IUPAC Name

5-(chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)8-10-2/h1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIBOISGTFEYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657637
Record name 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34879-29-3
Record name 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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